

Application Notes: QuEChERS Method for Ergovalinine Extraction in Forage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ergovalinine

Cat. No.: B15184027

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Introduction

Ergovalinine is an epimer of ergovaline, a prominent ergot alkaloid produced by the endophytic fungus *Epichloë coenophiala* found in tall fescue (*Festuca arundinacea*) forage.[1][2][3] Consumption of forage contaminated with ergovaline is a primary cause of fescue toxicosis in livestock, leading to vasoconstriction and reproductive issues.[1][2][3] Accurate quantification of ergovaline and its isomers is crucial for managing livestock health and productivity. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined and efficient alternative to traditional solid-phase extraction (SPE) for the extraction of ergovaline from forage samples.[1][2][3] This approach eliminates the need for chlorinated solvents, making it a safer and more environmentally friendly option for high-throughput analysis in food safety laboratories.[1][2][3]

Data Presentation

The following tables summarize the performance of a validated QuEChERS method for the determination of ergovaline in tall fescue seed and straw using high-performance liquid chromatography with fluorescence detection (HPLC-FLD).

Table 1: Method Validation Parameters for Ergovaline in Tall Fescue Seed and Straw[1][2][3]

Parameter	Tall Fescue Seed	Tall Fescue Straw
Linearity (µg/kg)	100 - 3500	100 - 3500
Limit of Detection (LOD) (µg/kg)	37	30
Limit of Quantitation (LOQ) (µg/kg)	100	100
Accuracy (%)	98	98

Table 2: Precision of the QuEChERS Method for Ergovaline Analysis[1][2]

Precision Type	Tall Fescue Seed (%RSD)	Tall Fescue Straw (%RSD)
Intraday Precision	3.0	1.6
Interday Precision	3.8	1.0

Experimental Protocols

This section details the materials and methodology for the extraction of **ergovalinine** from forage samples using the QuEChERS method, followed by HPLC-FLD analysis.

Materials and Reagents

- Acetonitrile (ACN), HPLC grade
- Ammonium carbonate
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Methanol (MeOH), HPLC grade
- Water, deionized

- Ergovaline standard
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm)
- HPLC system with fluorescence detector

Sample Preparation

- Collect representative forage samples (e.g., tall fescue seed or straw).
- Dry the samples to a constant weight.
- Grind the dried samples to pass through a 0.5 mm screen to ensure homogeneity.[\[2\]](#)
- Store the ground samples at -20°C prior to analysis to minimize degradation.[\[2\]](#)

QuEChERS Extraction Procedure

- Weigh 1.0 g of the ground forage sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of the extraction solvent (2.1 mM ammonium carbonate/acetonitrile, 50/50, v/v). A study testing fourteen different extraction solvents found that this mixture provided the highest and most consistent recovery (91-101%).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Vortex the tube vigorously for 1 minute to ensure thorough mixing.
- Add the QuEChERS salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.
- Immediately cap and vortex the tube for 1 minute to prevent the formation of salt agglomerates and to induce phase separation.

- Centrifuge the tube at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbents. For forage samples, a combination of PSA (primary secondary amine) and C18 sorbents is often used to remove interfering matrix components such as fatty acids and pigments.
- Vortex the tube for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.

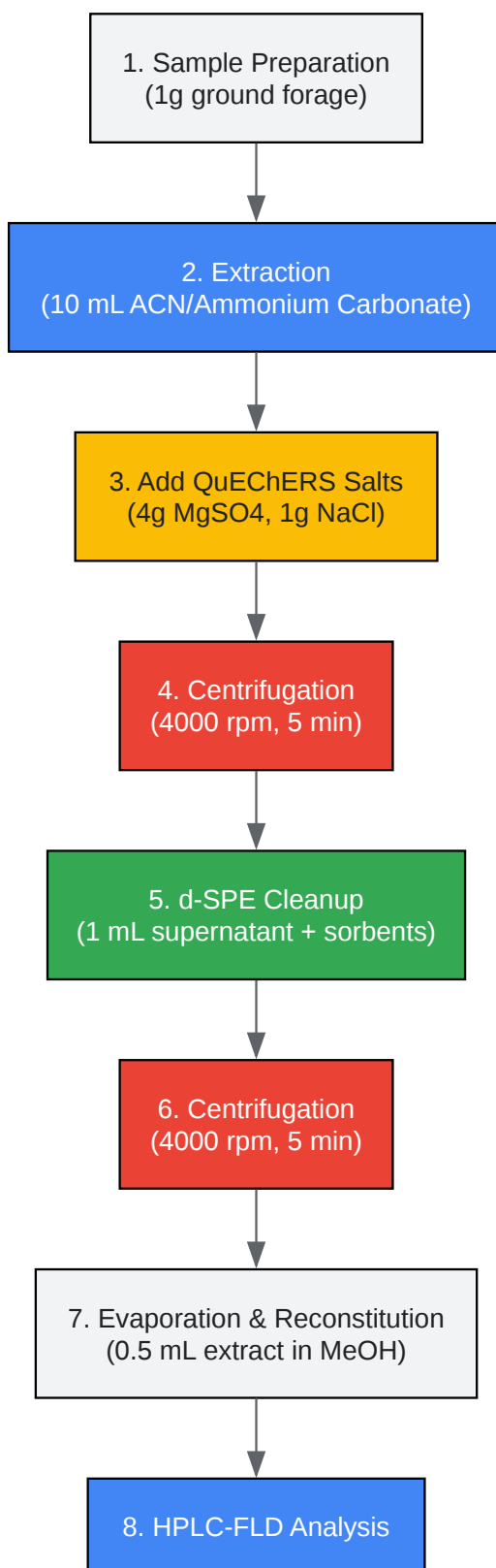
Final Extract Preparation and Analysis

- Take a 0.5 mL aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 0.5 mL of methanol.[\[3\]](#)
- Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
- Analyze the sample using HPLC with fluorescence detection. The excitation and emission wavelengths are typically set at 330 nm and 420 nm, respectively.[\[3\]](#)

Method Comparison

When compared to the traditional solid-phase extraction (SPE) method for 17 tall fescue straw samples, the QuEChERS method showed excellent agreement, with a correlation coefficient of 0.9978.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Workflow



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Caption: QuEChERS workflow for **ergovalinine** extraction in forage.

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References

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